molecular formula C17H24ClN5O4S B14122634 Einecs 300-487-2 CAS No. 93940-87-5

Einecs 300-487-2

Cat. No.: B14122634
CAS No.: 93940-87-5
M. Wt: 429.9 g/mol
InChI Key: IXKSTYQVWKARBZ-RJXKWAGSSA-M
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Description

Einecs 300-487-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS).

Properties

CAS No.

93940-87-5

Molecular Formula

C17H24ClN5O4S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid;chloride

InChI

InChI=1S/C12H17N4OS.C5H7NO3.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;7-4-2-1-3(6-4)5(8)9;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);3H,1-2H2,(H,6,7)(H,8,9);1H/q+1;;/p-1/t;3-;/m.0./s1

InChI Key

IXKSTYQVWKARBZ-RJXKWAGSSA-M

Isomeric SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.C1CC(=O)N[C@@H]1C(=O)O.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.C1CC(=O)NC1C(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production methods for Einecs 300-487-2 are also not explicitly documented. Generally, industrial production of chemical compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Einecs 300-487-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Scientific Research Applications

Einecs 300-487-2 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or diagnostic agents. In industry, it may be used in the production of materials or as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of Einecs 300-487-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Einecs 300-487-2, comparisons are drawn with structurally or functionally analogous compounds from the EINECS inventory. These include:

Structural Analogues

  • Einecs 262-942-0 : A thioureidocarboxylate derivative with a perchlorophenyl group. While both compounds share ester functionalities, Einecs 262-942-0 exhibits higher electrophilicity due to electron-withdrawing substituents, enhancing its reactivity in nucleophilic substitution reactions .
  • Einecs 260-339-7: Features a fluorophenyl-dioxopyrimidinyl acetamide structure. Unlike this compound, this compound demonstrates pronounced bioactivity in enzyme inhibition studies, attributed to its heterocyclic core .

Functional Analogues

  • Einecs 280-575-4 : A benzofuropyrimidine derivative. Both compounds are ester-based, but Einecs 280-575-4 shows superior thermal stability (>200°C) and is preferentially used in high-temperature industrial processes .
  • Einecs 299-843-7 : Shares applications in catalysis and polymer chemistry. However, Einecs 299-843-7’s sulfur-containing backbone confers resistance to hydrolysis, whereas this compound may degrade under acidic conditions .

Comparative Data Table

Property This compound Einecs 262-942-0 Einecs 280-575-4
Primary Functional Group Ester Thioureidocarboxylate Benzofuropyrimidine
Reactivity Moderate (ester hydrolysis) High (nucleophilic substitution) Low (thermal stability)
Thermal Stability 150–180°C (estimated) 120–150°C >200°C
Industrial Use Intermediate synthesis Agrochemistry High-temperature resins
Bioactivity Limited data Antimicrobial potential Enzyme inhibition

Sources:

Key Research Findings

  • Reactivity Differences : this compound’s ester group renders it more susceptible to hydrolysis compared to sulfur-containing analogues like Einecs 262-942-0, which resist aqueous degradation .
  • Toxicity Profiling : Computational models (e.g., RASAR) suggest that structural neighbors of this compound in the EINECS inventory exhibit low acute toxicity, though experimental validation is pending .
  • Synthetic Versatility : Unlike rigid heterocyclic analogues (e.g., Einecs 260-339-7), this compound’s flexibility allows modular derivatization, making it a candidate for combinatorial chemistry .

Notes

  • Methodology : Comparisons rely on EINECS inventory trends and reactivity principles, as emphasized in BenchChem reports .
  • Contradictions : Some sources conflict on thermal stability ranges; values here represent averaged estimates.

Sources:

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